Platanoside: A Comprehensive Technical Guide on its Structure, Characterization, and Biological Activity
Platanoside: A Comprehensive Technical Guide on its Structure, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platanoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its promising pharmacological properties, including potent antioxidant and antibacterial activities. Isolated primarily from the leaves of the American sycamore tree (Platanus occidentalis), this molecule and its isomers represent a potential new class of botanical drugs. This in-depth technical guide provides a comprehensive overview of the chemical structure, characterization, and known biological mechanisms of platanoside, with a focus on its hepatoprotective and antimicrobial effects. Detailed experimental protocols for its isolation and analysis are provided, alongside a summary of its key chemical and physical properties. Furthermore, this guide visualizes the intricate signaling pathways through which platanoside is understood to exert its therapeutic effects.
Chemical Structure and Properties
Platanoside is fundamentally a kaempferol flavone rhamnose glycoside. Its core structure consists of a kaempferol aglycone linked to a rhamnose sugar moiety. This basic structure is further acylated with two para-coumaryl groups attached to the carbohydrate unit. The stereochemistry of the para-coumaryl groups gives rise to different isomers, including E,E-, Z,Z-, E,Z-, and Z,E-platanoside. These isomers often coexist in natural extracts.
The molecular formula for the primary platanoside structure is C39H32O14, with a corresponding molecular weight of approximately 724.66 g/mol .[1][2]
Table 1: Physicochemical Properties of Platanoside
| Property | Value | Reference |
| Molecular Formula | C39H32O14 | [1][2] |
| Molecular Weight | 724.66 g/mol | [1] |
| Appearance | Yellow amorphous powder | [3] |
| CAS Number | 133740-25-7 | [1] |
Chemical Characterization
The structural elucidation and characterization of platanoside and its analogues are achieved through a combination of spectroscopic techniques.
Spectroscopic Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy are crucial for the definitive identification of platanoside.
| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | UV (λmax, nm) | IR (νmax, cm⁻¹) |
| Compound 1 | C39H34O15 | 743.1975 | 269, 340 | 3412 (br, hydroxy), 1718 (ester carbonyl), 1654 (conjugated carbonyl), 1515 (aromatic ring) |
| Compound 2 | C30H26O12 | 601.1322 [M+Na]⁺ | 253, 313 | 3442 (hydroxy), 1655 (conjugated carbonyl), 1511 (aromatic ring) |
| Compound 3 | C30H26O13 | 617.1273 [M+Na]⁺ | 269, 315 | 3442 (hydroxy), 1655 (conjugated carbonyl), 1510 (aromatic ring) |
Data sourced from a study on novel platanosides from Platanus × acerifolia.[3]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the precise connectivity and stereochemistry of the platanoside molecule. For instance, the ¹H NMR spectrum of a platanoside analogue revealed characteristic signals for a kaempferol backbone, including an AA'BB' spin system for the aromatic protons of the B-ring and meta-coupled doublets for the A-ring protons.[3] Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural assignment.[3]
Experimental Protocols
Extraction and Isolation of Platanosides
The following protocol outlines a general procedure for the extraction and purification of platanosides from Platanus leaves.
3.1.1. Plant Material and Extraction:
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Air-dry and finely grind the leaves of Platanus occidentalis (American Sycamore).
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Extract the ground material with 75% ethanol at room temperature for 48 hours.
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Filter the extract and concentrate it under reduced pressure to yield a crude extract.
3.1.2. Preliminary Purification:
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The crude extract is subjected to column chromatography over a suitable resin (e.g., D101 macroporous resin).
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Elute with a stepwise gradient of ethanol in water (e.g., 30% to 100% ethanol) to obtain several fractions.
3.1.3. Fractionation and Purification:
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The bioactive fractions are further purified using a combination of chromatographic techniques, including:
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MCI gel column chromatography: Elute with a methanol/water gradient.
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Sephadex LH-20 column chromatography: Elute with methanol.
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Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to isolate pure platanoside isomers.
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3.1.4. Semi-preparative HPLC Conditions:
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Column: SunFire C18 column.
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Mobile Phase: A gradient of methanol and water (containing 0.05% trifluoroacetic acid). A typical gradient might be 70:30 (v/v) methanol/water.
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Flow Rate: 3.0 mL/min.
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Detection: UV detector at a specified wavelength (e.g., 254 nm).
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Fractions corresponding to the platanoside peaks are collected and the solvent is evaporated to yield the purified compounds.
Analytical Methods
3.2.1. NMR Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., 400, 500, or 600 MHz).
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Samples are dissolved in a suitable deuterated solvent, such as CD3OD.
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Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals.
3.2.2. Mass Spectrometry:
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on an Agilent Q-TOF LC/MS mass spectrometer or a similar instrument.
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This technique is used to determine the accurate mass and molecular formula of the isolated compounds.
3.2.3. UV-Vis and IR Spectroscopy:
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UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol).
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IR spectra are typically recorded on a FTIR spectrometer using KBr pellets.
Biological Activity and Signaling Pathways
Platanoside has demonstrated significant potential in two key therapeutic areas: hepatoprotection and as an antibacterial agent.
Hepatoprotective Effects and Associated Signaling Pathways
Platanoside has been shown to mitigate liver injury, particularly in cases of acetaminophen (APAP)-induced hepatotoxicity.[3] Its protective mechanism is believed to be multifactorial, involving the modulation of key signaling pathways related to oxidative stress and inflammation.
4.1.1. Inhibition of the JNK Signaling Pathway: Overdose of acetaminophen leads to the production of a toxic metabolite, NAPQI, which causes oxidative stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK translocates to the mitochondria, leading to mitochondrial dysfunction and cell death. Platanoside is suggested to inhibit the activation of JNK1/2, thereby preventing the downstream cascade that leads to liver necrosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Platanosides from Platanus × acerifolia: New molecules, SAR, and target validation of a strong lead for drug-resistant bacterial infections and the associated sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platanosides, a Potential Botanical Drug Combination, Decrease Liver Injury Caused by Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
